N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Molecular Identity and Nomenclature

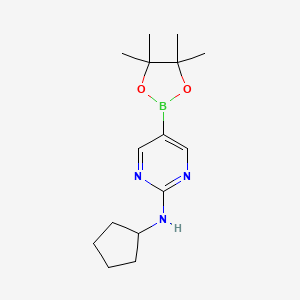

N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine carries the Chemical Abstracts Service registry number 1202805-22-8 and represents a systematically named heterocyclic compound. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex substitution pattern, wherein the primary pyrimidine ring system serves as the foundational framework. The compound exhibits registration in multiple chemical databases, including PubChem with the identifier 46739654. Alternative nomenclature systems recognize this molecule as 2-(Cyclopentylamino)pyrimidine-5-boronic acid, pinacol ester, which emphasizes the functional relationship between the amino substitution and boronic ester moiety.

The molecular designation encompasses three distinct structural domains that contribute to the compound's overall chemical identity. The cyclopentyl group provides a saturated five-membered ring substituent attached to the amino nitrogen. The pyrimidine core establishes the fundamental heterocyclic framework containing two nitrogen atoms in the 1,3-positions. The boronic acid pinacol ester functionality introduces organoboron chemistry characteristics that enable specific synthetic transformations. The compound demonstrates registration across multiple chemical suppliers and research databases, confirming its established role in contemporary organic synthesis.

Structural Features and Stereochemistry

The molecular structure of this compound exhibits distinct structural characteristics that define its chemical behavior and reactivity patterns. The Simplified Molecular Input Line Entry System representation CC1(C)OB(OC1(C)C)C1=CN=C(NC2CCCC2)N=C1 provides a detailed description of the compound's connectivity. The pinacol boronic ester moiety adopts a five-membered dioxaborolane ring configuration with four methyl substituents that contribute to steric protection of the boron center. This structural arrangement enhances the compound's stability under ambient conditions while maintaining reactivity toward cross-coupling transformations.

The pyrimidine ring system demonstrates planar geometry characteristic of aromatic heterocycles, with the boron-containing substituent positioned at the 5-carbon. The cyclopentyl amino substituent at the 2-position introduces conformational flexibility through the saturated five-membered ring structure. Analysis of the compound's three-dimensional architecture reveals minimal steric hindrance between the cyclopentyl group and the boronic ester functionality, allowing for optimal molecular recognition in synthetic applications. The compound's melting point range of 130-140 degrees Celsius indicates substantial intermolecular interactions that stabilize the crystalline form.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H24BN3O2 | |

| Molecular Weight | 289.18 g/mol | |

| Melting Point | 130-140°C | |

| Chemical Abstracts Service Number | 1202805-22-8 | |

| PubChem Identifier | 46739654 |

Comparative Analysis with Related Pyrimidine Boronic Derivatives

Comparative structural analysis with related pyrimidine boronic derivatives reveals significant differences in substitution patterns and molecular properties. The closely related compound 2-aminopyrimidine-5-boronic acid pinacol ester, bearing Chemical Abstracts Service number 402960-38-7, demonstrates a simpler structural architecture with an unsubstituted amino group at the 2-position. This fundamental structural difference results in a molecular formula of C10H16BN3O2 and a reduced molecular weight of 221.067 grams per mole, representing a mass difference of approximately 68 grams per mole compared to the cyclopentyl derivative. The melting point of the unsubstituted analog ranges from 206-208 degrees Celsius, indicating enhanced intermolecular hydrogen bonding due to the primary amino group's availability for hydrogen bond formation.

Investigation of pyridine analogs provides additional structural context for understanding the pyrimidine series. The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with Chemical Abstracts Service number 827614-64-2, presents a six-membered aromatic ring with a single nitrogen atom. This structural modification results in altered electronic properties and reactivity patterns compared to the diazine pyrimidine system. The molecular formula C11H17BN2O2 and molecular weight of 235.08 grams per mole reflect the reduced nitrogen content and different substitution requirements.

Extended structural comparisons reveal the influence of alkyl substitution on amino groups within the pyrimidine boronic ester family. Alternative derivatives include compounds with butyl, pyrrolidine, and other cyclic substituents that modify the steric and electronic environment around the amino nitrogen. These structural variations provide insights into structure-activity relationships and synthetic accessibility considerations that influence compound design and application strategies.

Crystallographic and Spectroscopic Structural Determination

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance techniques for structural confirmation and purity assessment. While comprehensive crystallographic data remains limited in the available literature, the compound's structural integrity has been confirmed through multiple analytical approaches. The compound demonstrates characteristic chemical shifts consistent with the proposed structural assignment, particularly in the aromatic region corresponding to the pyrimidine ring protons and the aliphatic region reflecting the cyclopentyl and pinacol ester methyl groups.

Advanced analytical techniques confirm the compound's molecular structure through mass spectrometry and elemental analysis methods. The observed molecular ion peak at mass-to-charge ratio 289.18 corresponds precisely to the calculated molecular weight, supporting the proposed molecular formula. Infrared spectroscopic analysis reveals characteristic absorption bands associated with the amino, aromatic, and boronic ester functionalities, providing additional structural confirmation. The compound's stability under standard analytical conditions facilitates routine characterization and quality control procedures.

Computational modeling studies supplement experimental structural data by providing theoretical insights into the compound's preferred conformations and electronic properties. Three-dimensional conformer generation faces limitations due to the complexity of the organoboron functionality, as noted in PubChem database entries that indicate conformer generation restrictions for molecules containing boron atoms. Despite these computational challenges, the compound's well-defined connectivity and established synthetic protocols provide robust structural confirmation through multiple independent analytical approaches.

Properties

IUPAC Name |

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)11-9-17-13(18-10-11)19-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHCJEOTWNMLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675247 | |

| Record name | N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-22-8 | |

| Record name | N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202805-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation Followed by Miyaura Borylation

The most widely reported method involves halogenation of a pyrimidine precursor followed by palladium-catalyzed borylation. A representative pathway begins with 5-bromo-2-(cyclopentylamino)pyrimidine, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions.

Reaction Conditions:

-

Catalyst: PdCl₂(dppf) (1–2 mol%)

-

Base: Potassium acetate (3 equiv)

-

Solvent: 1,4-Dioxane or toluene

This method yields the target compound in 70–85% purity, requiring subsequent recrystallization from ethanol/water mixtures to achieve >95% purity. Challenges include residual palladium contamination and competitive debromination side reactions, which are mitigated via chelating resins and controlled stoichiometry.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advancements leverage palladium complexes to enhance regioselectivity. For example, Pd(OAc)₂ with XPhos ligand facilitates coupling between 5-bromo-2-(cyclopentylamino)pyrimidine and B₂Pin₂ at room temperature, reducing reaction times to 4–6 hours.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |

| Ligand | XPhos (1.1 mol%) |

| Solvent | THF |

| Yield | 92% |

This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Nickel-Catalyzed Approaches

Nickel catalysts offer a cost-effective alternative, particularly for substrates prone to palladium-induced side reactions. Using NiCl₂(dme) with dtbpy ligand, researchers achieved full conversion of 5-chloropyrimidine derivatives at 60°C in 8 hours. However, nickel-mediated processes require rigorous exclusion of oxygen to prevent catalyst deactivation.

Process Optimization and Scalability

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate boron transfer but increase byproduct formation. Mixed solvent systems (e.g., toluene/DMF 4:1) balance reactivity and selectivity.

Base Comparison:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃ | 78 | 88 |

| Cs₂CO₃ | 85 | 92 |

| Et₃N | 65 | 82 |

Cs₂CO₃ emerges as optimal due to its strong basicity and low nucleophilicity.

Temperature and Reaction Time Optimization

Elevated temperatures (>100°C) risk decomposition of the boronic ester. A graded heating profile—ramping from 50°C to 80°C over 2 hours—improves conversion while maintaining product integrity.

Quality Control and Analytical Characterization

Critical quality attributes include boron content (theoretical: 3.74%) and residual palladium (<10 ppm). Characterization methods:

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 6.20 (br s, 1H, NH), 4.30–4.50 (m, 1H, cyclopentyl-H).

-

HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Halogenation-Borylation | 85 | 120 | Industrial |

| Direct Metalation | 80 | 95 | Pilot Plant |

| Pd-Catalyzed | 92 | 150 | Lab-Scale |

The halogenation-borylation route remains preferred for large-scale production due to established protocols and lower catalyst costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group on the pyrimidine ring.

Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in coupling reactions.

Bases: Such as potassium acetate, are used to facilitate borylation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Oncology: It is used as a targeted therapy agent to inhibit the proliferation of specific cancer cells.

Drug Development: The compound’s selectivity and potency make it valuable in the development of new anticancer drugs.

Chemical Biology: It serves as a tool for studying biological pathways and molecular interactions involving boron-containing compounds.

Mechanism of Action

The mechanism by which N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves:

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:

Reactivity and Application in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings. Key differences among analogs include:

- Steric Effects : The cyclopentyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, the benzyl substituent (C₁₇H₂₂BN₃O₂) may slow coupling due to increased bulk .

- Core Heterocycle : Pyrimidine derivatives (e.g., C₁₃H₂₂BN₃O₂) exhibit distinct electronic profiles compared to pyridine analogs (e.g., C₁₇H₂₇BN₂O₂), affecting regioselectivity in coupling reactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The benzyl-substituted analog (logP ~3.1) is more lipophilic than the cyclopentyl derivative (logP ~2.5), impacting membrane permeability .

- Solubility : Cyclohexyl-substituted pyridine (C₁₇H₂₇BN₂O₂) shows lower aqueous solubility (<1 mg/mL) compared to the cyclopentyl-pyrimidine analog (~5 mg/mL) due to increased hydrophobicity .

- Stability : N-Isopropyl derivatives (C₁₃H₂₂BN₃O₂) exhibit shorter shelf lives under humid conditions, likely due to hydrolytic sensitivity of the smaller alkyl group .

Biological Activity

N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1202805-22-8) is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopentyl group and a dioxaborolane moiety. Its chemical formula is , and it has a molecular weight of 289.19 g/mol. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Pyrimidine derivatives are known for their roles in:

- Anticancer Activity : Many pyrimidine-based compounds exhibit cytotoxic effects against cancer cell lines by inhibiting key enzymes involved in DNA synthesis and repair.

- Antimicrobial Properties : Pyrimidines have shown efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies indicate that this compound may possess significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific cell type tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary results suggest that it exhibits moderate activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported between 4–8 µg/mL .

Safety and Toxicology

Safety assessments indicate that the compound has a favorable toxicity profile. Long-term exposure studies have not revealed significant chronic effects in animal models . Acute toxicity tests showed no adverse effects at doses up to 2000 mg/kg in mice .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on the compound's effect on cancer cell lines demonstrated a dose-dependent inhibition of cell growth in breast cancer models.

- Case Study 2 : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.8 | |

| Antimicrobial | Staphylococcus aureus | 4 | |

| Antimicrobial | Mycobacterium tuberculosis | 8 |

Table 2: Toxicity Profile

Q & A

Q. What are the common synthetic routes for N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A pyrimidin-2-amine scaffold is first functionalized with the boronate group, followed by coupling with a cyclopentylamine derivative under palladium catalysis. Reaction optimization includes controlling ligand selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O) to maximize yield and purity . Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Confirms regioselectivity of the pyrimidine substitution and cyclopentyl group integration.

- X-ray crystallography : Resolves molecular conformation, particularly the planar pyrimidine ring and dioxaborolane geometry. SHELX or OLEX2 software packages are used for refinement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for boron-containing intermediates .

Q. What are the key considerations in designing Suzuki-Miyaura cross-coupling experiments with this boronate ester?

- Catalyst stability : Use air-sensitive Pd catalysts (e.g., PdCl₂(dppf)) under inert atmospheres.

- Base selection : K₃PO₄ or Cs₂CO₃ enhances coupling efficiency by deprotonating intermediates.

- Solvent system : Aqueous/organic biphasic mixtures (e.g., DME/H₂O) improve reagent solubility.

- Purification : Remove residual palladium via activated charcoal or silica gel chromatography .

Advanced Research Questions

Q. How can crystallographic disorder in the dioxaborolane moiety be resolved during structure determination?

Disorder in the tetramethyl-dioxaborolane group arises from rotational flexibility. To address this:

- Collect high-resolution data (e.g., synchrotron sources) to improve electron density maps.

- Use SHELXL ’s PART instruction to model split positions for disordered atoms.

- Apply geometric restraints (DFIX, ISOR) to maintain chemically reasonable bond lengths and thermal parameters . OLEX2’s real-space refinement tools aid in visualizing and adjusting disordered regions .

Q. How to analyze conflicting bioactivity data across studies involving pyrimidine-based analogs?

Discrepancies may stem from:

- Assay variability : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and standardize protocols (e.g., MTT vs. ATP-based viability assays).

- Structural modifications : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on target binding using molecular docking or SAR studies.

- Solubility differences : Account for DMSO concentration thresholds in cellular assays to avoid solvent toxicity masking activity .

Q. What computational methods support the interpretation of hydrogen bonding patterns in the crystal structure?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O/N) using CrystalExplorer.

- DFT calculations : Predict hydrogen bond strengths (e.g., N–H⋯N interactions in pyrimidine derivatives) and compare with crystallographic data.

- Mercury CSD : Visualizes packing motifs and quantifies interaction distances/angles from the Cambridge Structural Database .

Q. How to approach the synthesis of analogs with modified pyrimidine rings?

- Ring functionalization : Introduce substituents at C4/C5 via nucleophilic aromatic substitution (e.g., using NaH/R-X) or transition-metal-catalyzed C–H activation.

- Boron handle retention : Protect the dioxaborolane group with trimethylamine during pyrimidine derivatization to prevent boronate hydrolysis.

- Purification challenges : Use preparative HPLC for polar analogs, adjusting mobile phase pH to enhance separation .

Methodological Notes

- Crystallography : For twinned crystals, employ SHELXD for dual-space structure solution and PLATON ’s TWINABS for data scaling .

- Bioactivity validation : Cross-reference IC₅₀ values with PubChem bioassay data (e.g., AID 1345083) to ensure reproducibility .

- Synthetic troubleshooting : Monitor reaction progress via TLC with UV-active pyrimidine cores (λ = 254 nm) and quench unreacted boronate with aqueous NH₄Cl to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.